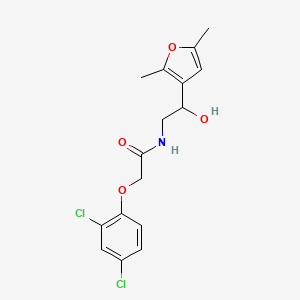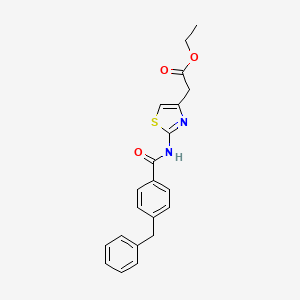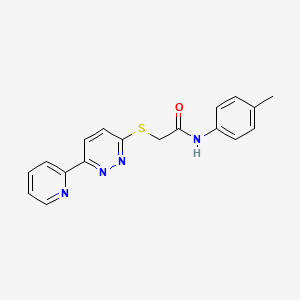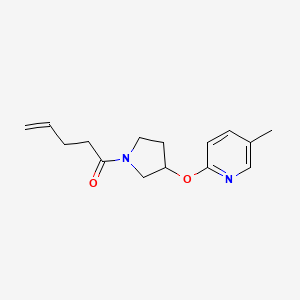![molecular formula C28H27ClN4O4 B2876572 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189472-48-7](/img/no-structure.png)
2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I don’t have specific information on how this compound would be synthesized, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The chlorobenzyl group, for example, could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized compounds related to quinazolinones, evaluating their antimicrobial activities. For instance, Patel et al. (2011) prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and found that some compounds showed good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011). Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, screening them against various bacterial and fungal strains, indicating their potential as antimicrobial compounds (Desai, Shihora, & Moradia, 2007).
Anti-Inflammatory and Analgesic Activities
Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one displayed potent analgesic and anti-inflammatory activities, suggesting their potential in treating related conditions (Alagarsamy et al., 2015).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of quinazolinone derivatives, exploring their potential applications through chemical properties. For example, Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones, showcasing the versatility of these compounds in chemical synthesis (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl 2-aminobenzoate", "2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "isopropylamine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of isopropylamine and triethylamine in dichloromethane to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 3: Purification of the key intermediate by recrystallization from diethyl ether.", "Step 4: Conversion of the key intermediate to the final compound by treatment with sodium hydroxide in water followed by acidification with hydrochloric acid and isolation of the product by filtration and washing with water and sodium chloride." ] } | |
Numéro CAS |
1189472-48-7 |
Formule moléculaire |
C28H27ClN4O4 |
Poids moléculaire |
519 |
Nom IUPAC |
2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-11-13-21(14-12-19)33-27(36)22-8-4-6-10-24(22)32(28(33)37)17-26(35)30-16-20-7-3-5-9-23(20)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
Clé InChI |
XJSHINTWYWDBCX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)
![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)